molecular formula C9H11NO3 B1378482 Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 1423033-43-5

Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No. B1378482
M. Wt: 181.19 g/mol
InChI Key: MINVJBSZZWVFIH-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the CAS Number: 1423033-43-5 . It has a molecular weight of 181.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate” and its InChI code is "1S/C9H11NO3/c1-12-7(11)9(4-10)2-8(3-9)5-13-6-8/h2-3,5-6H2,1H3" . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

“Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Cycloaddition : Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is involved in the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective cycloaddition reactions (Molchanov & Tran, 2013).
  • Reductive Cleavage : This compound undergoes reductive cleavage with zinc in acetic acid, leading to the formation of amino alcohols and bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Synthesis of Derivatives

  • Synthesis of Bifunctional Derivatives : Efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional derivative, have been established, providing avenues for novel compound synthesis (Meyers et al., 2009).
  • Amino Acid Analogues : The compound has been used in synthesizing novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, expanding the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).

Advanced Chemical Reactions

  • Palladium-catalyzed Synthesis : The palladium-catalyzed decarboxylative cyclopropanation of certain compounds yields 4-oxaspiro[2.4]heptanes, demonstrating the compound's role in complex chemical syntheses (Shintani et al., 2012).
  • Ketoreductase-Catalyzed Access : The ketoreductase-catalyzed desymmetrization of a related derivative leads to enantiomers useful as building blocks in chemical synthesis (O'Dowd et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7(11)9(4-10)2-8(3-9)5-13-6-8/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINVJBSZZWVFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)COC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171790
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid, 6-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate

CAS RN

1423033-43-5
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid, 6-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423033-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid, 6-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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